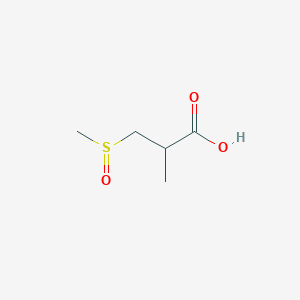

3-Methanesulfinyl-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methanesulfinyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 1248666-78-5 . It has a molecular weight of 150.2 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-3-(methylsulfinyl)propanoic acid . The InChI code for this compound is 1S/C5H10O3S/c1-4(5(6)7)3-9(2)8/h4H,3H2,1-2H3,(H,6,7) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 150.2 . It’s in the form of an oil and is typically stored at 4 degrees Celsius . The density of the compound is 1.4±0.1 g/cm^3 . The boiling point is 400.0±28.0 °C at 760 mmHg . The vapour pressure is 0.0±2.0 mmHg at 25°C .Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Environmental Impact

Methanesulfinic acid and its derivatives play a significant role in atmospheric chemistry, particularly in the oxidation processes involving sulfur-containing compounds. The study by Arsene et al. (2002) explored the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide, identifying methane sulfinic acid as a major reaction product. This process is critical for understanding the atmospheric fate of sulfur compounds and their impact on air quality and climate change (Arsene et al., 2002).

Organic Synthesis and Catalysis

In organic synthesis, methanesulfinic acid derivatives are utilized for various catalytic and synthetic applications. Liu et al. (2013) developed a manganese dioxide-methanesulfonic acid system to promote direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation. This method showcases the utility of methanesulfinic acid derivatives in facilitating novel bond-forming reactions, contributing to the development of more efficient and sustainable synthetic methodologies (Liu et al., 2013).

Environmental Science and Pollution Studies

Research by Chen and Finlayson-Pitts (2017) highlighted the temperature-dependent particle formation from reactions of methanesulfonic acid with amines and ammonia. This study underscores the significance of methanesulfinic acid derivatives in particle formation processes, which are vital for understanding atmospheric aerosol dynamics and their implications for cloud formation, weather patterns, and climate change (Chen & Finlayson‐Pitts, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-3-methylsulfinylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-4(5(6)7)3-9(2)8/h4H,3H2,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUYWEFEKTWXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2722549.png)

![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2722561.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2722568.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2722571.png)